Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate
Overview
Description
Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate, also known as EDDC, is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. EDDC is a spiroacetal derivative that has a unique structure and properties that make it a valuable tool for researchers in different fields.
Mechanism Of Action
The mechanism of action of Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate is not fully understood, but it is thought to involve the inhibition of key enzymes and proteins involved in cell growth and division. Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
Biochemical And Physiological Effects
Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate can induce apoptosis, or programmed cell death, in cancer cells. Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate has also been shown to inhibit the growth and proliferation of cancer cells. In addition, Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate has been shown to have antimicrobial activity against a range of bacteria and fungi.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate in lab experiments is its relatively simple synthesis method. Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate can be synthesized on a large scale, making it a cost-effective tool for researchers. In addition, Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate has a unique structure and properties that make it a valuable tool for studying the mechanisms of action of different enzymes and proteins.
One limitation of using Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate in lab experiments is its potential toxicity. Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate has been shown to have cytotoxic effects on some cell lines, and care must be taken when handling and using Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate in experiments.
Future Directions
There are several future directions for research on Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate. One area of research is the development of Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate derivatives with improved properties and efficacy. Another area of research is the study of the mechanisms of action of Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate and its derivatives. Finally, Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate could be studied as a potential lead compound for the development of new chemotherapeutic agents and antibiotics.
Scientific Research Applications
Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate has been studied extensively for its potential use in various scientific applications. One of the most promising applications of Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate is in the field of drug discovery. Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate has been shown to have potent anticancer activity and has been studied as a potential chemotherapeutic agent. Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate has also been shown to have antimicrobial activity and has been studied as a potential antibiotic.
properties
CAS RN |
13747-72-3 |
---|---|
Product Name |
Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate |
Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate |
InChI |
InChI=1S/C11H18O4/c1-2-13-10(12)9-5-3-4-6-11(9)14-7-8-15-11/h9H,2-8H2,1H3 |
InChI Key |
QMFOXYVOKMOHCN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCCC12OCCO2 |
Canonical SMILES |
CCOC(=O)C1CCCCC12OCCO2 |
Other CAS RN |
13747-72-3 |
synonyms |
ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate |
Origin of Product |
United States |
Synthesis routes and methods I
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